molecular formula C15H22N4 B8371912 1-(3-Piperidinopropyl)-3-aminoindazole

1-(3-Piperidinopropyl)-3-aminoindazole

Cat. No. B8371912
M. Wt: 258.36 g/mol
InChI Key: MLPYXZWUHQJUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533731

Procedure details

The same procedures for preparing 1-(3-diethylaminopropyl)-3-amino-4-chloroindazole as described in Example 89 were repeated except that 8 g of 3-phthalimidoindazole and 10 g of 3-bromopropylpiperidine hydrobromide were employed instead of the 3-phthalimido-4-chloroindazole and the 3-bromopropyldiethylamine hydrobromide, respectively. As a result, 12.3 g of 1-(3-piperidinopropyl)-3-aminoindazole was obtained.
Name
1-(3-diethylaminopropyl)-3-amino-4-chloroindazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:18][CH3:19])[CH2:4][CH2:5][CH2:6][N:7]1[C:15]2[C:10](=[C:11](Cl)[CH:12]=[CH:13][CH:14]=2)[C:9]([NH2:17])=[N:8]1)[CH3:2].[C:20]1(=O)N(C2C3C(=CC=CC=3)NN=2)C(=O)C2=CC=CC=C12.Br.BrCCCN1CCCCC1.C1(=O)N(C2C3C(=CC=CC=3Cl)NN=2)C(=O)C2=CC=CC=C12.Br.BrCCCN(CC)CC>>[N:3]1([CH2:4][CH2:5][CH2:6][N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([NH2:17])=[N:8]2)[CH2:18][CH2:19][CH2:20][CH2:2][CH2:1]1 |f:2.3,5.6|

Inputs

Step One
Name
1-(3-diethylaminopropyl)-3-amino-4-chloroindazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCN1N=C(C2=C(C=CC=C12)Cl)N)CC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C1(C=2C(C(N1C1=NNC3=CC=CC=C13)=O)=CC=CC2)=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
Br.BrCCCN1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1C1=NNC3=CC=CC(=C13)Cl)=O)=CC=CC2)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCCCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCN1N=C(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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